Cas no 113231-04-2 (N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine)

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine 化学的及び物理的性質
名前と識別子
-
- N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
- N6-CARBOBENZYLOXY-N2,N2-BIS(CARBOXYMETHYL)-L-LYSINE,WHITE SOLID
- (2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
- N2,N2-Bis(carboxyMethyl)-N6-[(phenylMethoxy)carbonyl]-
- (S)-2,2'-((5-(((Benzyloxy)carbonyl)amino)-1-carboxypentyl)azanediyl)diacetic acid
- N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine
- DTXSID80427731
- SCHEMBL15844493
- CS-0149836
- BS-51246
- (2S)-6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[BIS(CARBOXYMETHYL)AMINO]HEXANOIC ACID
- DB-288114
- N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine
- Y14605
- J-002924
- DB-288115
- MFCD27977806
- AC1OFBZX
- 113231-04-2
-
- MDL: MFCD27977806
- インチ: 1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)/t14-/m0/s1
- InChIKey: RKSASMXBVVMAAS-AWEZNQCLSA-N
- ほほえんだ: OC([C@H](CCCCNC(=O)OCC1C=CC=CC=1)N(CC(=O)O)CC(=O)O)=O
計算された属性
- せいみつぶんしりょう: 396.153266g/mol
- ひょうめんでんか: 0
- XLogP3: -0.9
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 回転可能化学結合数: 14
- どういたいしつりょう: 396.153266g/mol
- 単一同位体質量: 396.153266g/mol
- 水素結合トポロジー分子極性表面積: 154Ų
- 重原子数: 28
- 複雑さ: 518
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 173-175°C
- ようかいど: DMSO, Methanol
- PSA: 156.96000
- LogP: 1.21190
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D711417-5g |
N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine |
113231-04-2 | 95% | 5g |
$585 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR039-50mg |
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine |
113231-04-2 | 97% | 50mg |
2122.0CNY | 2021-07-09 | |
TRC | C175935-500mg |
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine |
113231-04-2 | 500mg |
$ 150.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42335-100mg |
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine |
113231-04-2 | 97% | 100mg |
¥313.0 | 2024-07-18 | |
TRC | C175935-5g |
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine |
113231-04-2 | 5g |
$ 833.00 | 2023-04-18 | ||
TRC | C175935-10g |
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine |
113231-04-2 | 10g |
$ 1550.00 | 2023-04-18 | ||
abcr | AB558582-5 g |
N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine; . |
113231-04-2 | 5g |
€1,011.00 | 2023-04-13 | ||
abcr | AB558582-250 mg |
N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine; . |
113231-04-2 | 250MG |
€407.20 | 2023-04-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR039-200mg |
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine |
113231-04-2 | 97% | 200mg |
5302.0CNY | 2021-07-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S933091-250mg |
(S)-2,2'-((5-(((Benzyloxy)carbonyl)amino)-1-carboxypentyl)azanediyl)diacetic acid |
113231-04-2 | 97% | 250mg |
¥2,979.90 | 2022-09-28 |
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysineに関する追加情報
Introduction to N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine (CAS No. 113231-04-2)
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, a compound with the CAS number 113231-04-2, is a meticulously designed derivative of L-lysine, an essential amino acid. This compound features a complex structure that incorporates multiple functional groups, making it a valuable tool in the field of chemical and pharmaceutical research. The N6-carbobenzyloxy and N2,N2-bis(carboxymethyl) modifications enhance its utility in various biochemical applications, including proteomics, drug development, and enzyme engineering.
The synthesis of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine involves a series of well-controlled chemical reactions that ensure high purity and yield. The process typically begins with the protection of the amino groups of L-lysine using carbobenzyloxy (Cbz) groups, followed by the introduction of carboxymethyl side chains at the N2 positions. This dual modification not only stabilizes the amino acid backbone but also provides additional reactive sites for further functionalization.
In recent years, N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine has gained significant attention in the field of proteomics due to its ability to enhance the stability and solubility of recombinant proteins. The introduction of carbobenzyloxy groups improves the hydrophobicity of the amino acid, allowing for better interaction with hydrophobic residues in protein structures. Additionally, the carboxymethyl side chains provide sites for covalent labeling, enabling researchers to track protein modifications and interactions with high precision.
One of the most compelling applications of this compound is in the development of enzyme inhibitors. By modifying key residues in enzymes, researchers can design molecules that selectively bind to target enzymes and modulate their activity. This approach has been particularly useful in studying metabolic pathways and developing therapeutic agents for various diseases. For instance, N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine has been employed in the synthesis of peptidomimetics that mimic natural substrates and inhibit enzyme activity.
The compound's versatility also extends to its use in antibody-drug conjugates (ADCs). ADCs are a rapidly growing class of cancer therapeutics that combine monoclonal antibodies with cytotoxic payloads. The use of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine as a linker molecule allows for the precise attachment of payloads to antibodies, improving drug delivery and efficacy. Recent studies have demonstrated its effectiveness in creating ADCs that target specific cancer cells while minimizing side effects on healthy tissues.
Advances in mass spectrometry have further enhanced the utility of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine in protein analysis. The compound's stable structure and well-defined functional groups make it an ideal candidate for mass spectrometry-based proteomics. Researchers can use this compound to label proteins with high sensitivity, enabling them to identify and quantify proteins in complex biological samples. This has opened new avenues for studying protein expression patterns, post-translational modifications, and protein-protein interactions.
The development of new synthetic methodologies has also contributed to the growing interest in N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. Innovations in solid-phase peptide synthesis (SPPS) have made it possible to produce this compound on a large scale with high purity. These advancements have lowered costs and improved accessibility, allowing more researchers to explore its potential applications. Additionally, green chemistry principles have been integrated into its synthesis, reducing waste and minimizing environmental impact.
In conclusion, N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine is a multifunctional compound with broad applications in chemical biology and drug development. Its unique structure and reactivity make it an invaluable tool for researchers studying protein function, enzyme inhibition, and antibody-drug conjugates. As our understanding of biological systems continues to evolve, this compound will undoubtedly play a crucial role in advancing our ability to diagnose and treat diseases.
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